glafenic acid chemical structure and properties
glafenic acid chemical structure and properties
An In-Depth Technical Guide to Glafenic Acid
Abstract
Glafenic acid, known chemically as 2-[(7-chloro-4-quinolinyl)amino]benzoic acid, is the principal and pharmacologically active metabolite of the non-steroidal anti-inflammatory drug (NSAID) glafenine. While responsible for the analgesic and anti-inflammatory properties of the parent drug, glafenic acid is also implicated in the nephrotoxicity that led to the restricted use and withdrawal of glafenine from several markets. This technical guide provides a comprehensive overview for researchers, chemists, and drug development professionals on the chemical structure, physicochemical properties, in vivo formation, mechanism of action, metabolism, associated toxicities, and analytical methodologies pertinent to glafenic acid. The document synthesizes current knowledge to offer a detailed understanding of this critical molecule, bridging its therapeutic action with its safety profile.
Introduction
Glafenine, an anthranilic acid derivative, was historically used as a non-narcotic analgesic.[1] However, its clinical application was marred by significant adverse effects, including anaphylaxis and acute kidney failure.[2] Central to both the therapeutic efficacy and the toxicity of glafenine is its major metabolite, glafenic acid.[3] Upon oral administration, glafenine undergoes extensive first-pass metabolism, where the ester bond is hydrolyzed to yield glafenic acid.[3] This biotransformation is critical, as glafenic acid is the active moiety responsible for the desired pharmacological effects.[4] Conversely, accumulation of glafenic acid has been directly linked to severe nephrotoxicity, including the formation of renal calculi.[5] A thorough understanding of the chemistry, pharmacology, and toxicology of glafenic acid is therefore essential for professionals in drug metabolism, safety assessment, and the development of safer analgesic compounds.
Chemical Structure and Physicochemical Properties
Glafenic acid is a heterocyclic compound featuring a quinoline ring system linked to an anthranilic acid moiety.
Chemical Identity
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IUPAC Name: 2-[(7-chloroquinolin-4-yl)amino]benzoic acid
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Synonyms: 2-[(7-Chloro-4-quinolinyl)amino]benzoic acid, N-(7-chloro-4-quinolyl)-anthranilic acid[6]
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CAS Number: 10440-42-3[6]
Chemical Structure Visualization
Caption: Chemical structure of Glafenic Acid.
Physicochemical Data Summary
A compilation of the core physicochemical properties of glafenic acid is presented below. These parameters are fundamental for understanding its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for developing analytical methods.
| Property | Value | Source(s) |
| CAS Number | 10440-42-3 | [6][7] |
| Molecular Formula | C₁₆H₁₁ClN₂O₂ | [6] |
| Molecular Weight | 298.72 g/mol | [6] |
In Vivo Formation of Glafenic Acid
Glafenic acid is not typically synthesized for direct administration; rather, it is formed in the body following the administration of its prodrug, glafenine.
Metabolic Hydrolysis of Glafenine
The primary metabolic pathway for glafenine is the rapid and extensive hydrolysis of its 2,3-dihydroxypropyl ester linkage.[3] This reaction is catalyzed by esterase enzymes predominantly in the liver and blood plasma. The result of this cleavage is the formation of glafenic acid and glycerol. This metabolic activation is a classic example of a prodrug strategy, where the parent compound is inactive and requires biotransformation to exert its pharmacological effect.
Caption: Metabolic conversion of Glafenine to Glafenic Acid.
Pharmacology and Mechanism of Action
As the active metabolite, glafenic acid is responsible for the therapeutic effects observed after glafenine administration. Its mechanism aligns with that of other anthranilic acid-derived NSAIDs.[8][9]
Inhibition of Cyclooxygenase (COX) Enzymes
The principal mechanism of action for glafenic acid is the inhibition of cyclooxygenase (COX) enzymes.[4][10] The parent drug, glafenine, is characterized as a non-selective inhibitor of both COX-1 and COX-2 isoenzymes.[4] These enzymes are crucial for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[11]
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COX-1 Inhibition: Leads to the reduction of prostaglandins that play a "house-keeping" role, such as protecting the gastric mucosa and supporting renal blood flow. Inhibition of this isoform is primarily associated with the gastrointestinal and renal side effects of NSAIDs.[10][11]
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COX-2 Inhibition: This isoform is typically induced at sites of inflammation. Its inhibition is responsible for the desired anti-inflammatory and analgesic effects.[10][11]
By inhibiting both COX isoforms, glafenic acid reduces the synthesis of prostaglandins, thereby alleviating pain and inflammation.
Caption: Inhibition of the COX pathway by Glafenic Acid.
Metabolism and Toxicology
While glafenic acid is the active form of glafenine, its metabolic fate and accumulation are critical determinants of its toxicological profile.
Further Metabolism
Following its formation, glafenic acid can undergo further Phase I and Phase II metabolic reactions.[3]
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Hydroxylation: An oxidative pathway leads to the formation of hydroxyglafenic acid.
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N-Oxidation: The quinoline nitrogen can be oxidized to form glafenic acid N-oxide.
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Conjugation: As a carboxylic acid, glafenic acid can be conjugated with glucuronic acid to form an acyl glucuronide, which is a more water-soluble metabolite intended for excretion.[3]
Caption: Metabolic pathways of Glafenine and Glafenic Acid.
Nephrotoxicity
The primary safety concern associated with glafenine, and by extension glafenic acid, is nephrotoxicity.[2] The mechanisms are multifactorial and characteristic of NSAID-induced kidney injury.
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Acute Tubular Necrosis (ATN): High concentrations of glafenic acid can accumulate in the proximal tubular cells of the kidney, leading to direct cellular damage, oxidative stress, and mitochondrial dysfunction.[12][13]
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Tubular Obstruction: Glafenic acid is poorly soluble in acidic environments, such as the distal tubules of the kidney. This can lead to the precipitation and crystallization of the acid, causing physical obstruction of the tubules.[14] There are documented cases of renal calculi (kidney stones) being composed primarily of glafenic acid and its metabolites.[5]
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Acute Interstitial Nephritis (AIN): This is a dose-independent hypersensitivity reaction that can also be caused by NSAIDs, contributing to acute kidney injury.[12]
The causality is clear: conditions that increase the plasma concentration and prolong the half-life of glafenic acid, such as impaired liver function (e.g., cirrhosis), reduce its clearance and significantly elevate the risk of renal damage.
Analytical Methodologies
Accurate quantification of glafenic acid in biological matrices, particularly plasma, is crucial for pharmacokinetic and toxicokinetic studies. High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique.[15]
HPLC-UV Method for Plasma Quantification
A robust and validated Reverse-Phase HPLC (RP-HPLC) method with UV detection is commonly employed for the determination of glafenine and glafenic acid.[16]
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Sample Preparation (Plasma):
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To 1.0 mL of plasma, add an internal standard (e.g., floctafenine, another anthranilic acid derivative) to correct for extraction variability.[16]
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Perform a liquid-liquid extraction (LLE) or protein precipitation (PPT). For PPT, add a sufficient volume of a cold organic solvent like acetonitrile, vortex thoroughly, and centrifuge to pellet the precipitated proteins.[17]
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Carefully transfer the supernatant to a clean tube.
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Evaporate the solvent to dryness under a gentle stream of nitrogen.
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Reconstitute the residue in a known, small volume of the mobile phase.
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Chromatographic Conditions:
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Column: C8 or C18 reversed-phase column (e.g., 5 µm particle size).[16]
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Mobile Phase: A quaternary solvent mixture, such as water-acetonitrile-diethylamine-acetic acid, provides good separation and peak shape.[16] An alternative could be a simpler mobile phase like acetonitrile and a phosphate or acetate buffer.[18][19]
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Flow Rate: Typically 1.0 mL/min.
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Detection: UV detector set at a wavelength of maximum absorbance, for instance, 360 nm.[16]
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Injection Volume: 20 µL.
-
-
Quantification:
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Generate a calibration curve by spiking blank plasma with known concentrations of glafenic acid and the internal standard and processing them as described above.
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Plot the peak area ratio (glafenic acid / internal standard) against the concentration.
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Determine the concentration of glafenic acid in unknown samples by interpolating their peak area ratios from the linear regression of the calibration curve.
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Caption: General workflow for the HPLC analysis of Glafenic Acid in plasma.
Conclusion
Glafenic acid represents a fascinating case study in drug metabolism, embodying the dual nature of a molecule as both a therapeutic agent and a toxicant. Its formation via the hydrolysis of glafenine is essential for analgesia, driven by the well-understood mechanism of COX inhibition. However, its physicochemical properties and metabolic pathways contribute directly to a significant risk of nephrotoxicity, which ultimately limited the clinical utility of its parent drug. For drug development professionals, the story of glafenic acid underscores the critical importance of comprehensive metabolite profiling, understanding the physicochemical drivers of toxicity, and developing robust bioanalytical methods to accurately characterize the pharmacokinetic and safety profiles of new chemical entities and their metabolites.
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